3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride
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Overview
Description
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which includes both oxygen and nitrogen atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties that make it valuable for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of anhydrous magnesium sulfate as a drying agent and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the dimethyl substitution, resulting in different chemical properties.
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane: This compound is similar but without the hydrochloride salt form, which can affect its solubility and reactivity.
Uniqueness
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. These features impart distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)5-9(7-11-8)3-4-10-6-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZAYSXVCYFOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNC2)CO1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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